2,3-dihydroxydec-4-ynoic Acid
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Overview
Description
Matsutakic acid a, also known as matsutakate a, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Matsutakic acid a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, matsutakic acid a is primarily located in the cytoplasm. Outside of the human body, matsutakic acid a can be found in mushrooms. This makes matsutakic acid a a potential biomarker for the consumption of this food product.
Scientific Research Applications
Synthesis and Analysis
- 2-Amino-3-hydroxyhex-4-ynoic acid, a compound similar to 2,3-dihydroxydec-4-ynoic acid, was studied for its synthesis and analysis. This study involved separation, characterization, and determination of configurations through various chemical techniques (Niimura & Hatanaka, 1974).
Synthetic Methods Development 2. Development of synthetic methods for related compounds like 3-hydroxy-pent-4-ynoic acids has been explored. Such research underlines the importance of understanding the synthesis and chemical properties of similar compounds to this compound (López-Reyes et al., 2013).
Chemical Transformations 3. Research into the transformation of alkenoic acids to alkynoic acids through bromination and dehydrobromination techniques, provides insight into the chemical pathways that might be relevant for compounds like this compound (Gunstone & Hornby, 1969).
Catalytic Applications 4. Studies on the carboxylation of similar molecules, like 2-methylbutyn-3-ol-2, using specific catalysts, can be relevant for understanding the chemical behavior and potential catalytic applications of this compound (Finashina et al., 2016).
Synthesis of Liquid Crystalline Compounds 5. The synthesis and analysis of liquid crystalline compounds, which include similar structural elements to this compound, suggest potential applications in material science and liquid crystal technology (López-Velázquez et al., 2012).
Medicinal Chemistry and Drug Design 6. The study of 4-aminohex-5-ynoic acid, a compound structurally similar to this compound, reveals its potential in medicinal chemistry, specifically in enzyme inhibition mechanisms. This research could provide insights into the possible bioactive roles of similar compounds (Jung et al., 1978).
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2,3-dihydroxydec-4-ynoic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-6-7-8(11)9(12)10(13)14/h8-9,11-12H,2-5H2,1H3,(H,13,14) |
InChI Key |
VSKXYKGCLVJSEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C(C(=O)O)O)O |
Synonyms |
masutakic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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